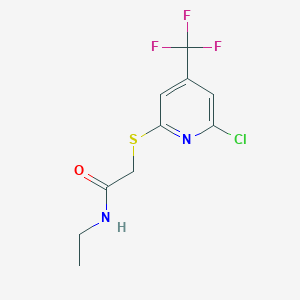

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide

Description

Properties

IUPAC Name |

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF3N2OS/c1-2-15-8(17)5-18-9-4-6(10(12,13)14)3-7(11)16-9/h3-4H,2,5H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJRRRIOYQPXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CSC1=NC(=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide typically involves multiple steps. One common route includes the reaction of 6-chloro-4-trifluoromethyl-pyridine-2-thiol with an appropriate acetamide derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The process would include rigorous quality control measures to maintain the desired specifications and purity levels. The use of advanced technologies and equipment can optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, and appropriate solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce thiols or amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing pyridine derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group enhances the lipophilicity and bioactivity of the molecule, making it a candidate for developing new antimicrobial agents. A study demonstrated that similar compounds showed effective inhibition against various bacterial strains, suggesting that 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide may offer similar benefits .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro assays showed that related pyridine derivatives can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of inflammatory diseases. This property could be leveraged in developing treatments for conditions like arthritis and other inflammatory disorders .

Agrochemical Applications

Herbicidal Activity

The structure of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide suggests potential herbicidal properties. Compounds with similar functional groups have been shown to disrupt plant growth by inhibiting specific enzymatic pathways crucial for plant development. Field trials are necessary to validate these findings and assess the efficacy and safety of this compound as a herbicide .

-

Study on Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including those structurally similar to 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those without such modifications . -

Investigation into Anti-inflammatory Effects

In a controlled laboratory setting, researchers assessed the impact of related pyridine compounds on cytokine production in macrophages. The results showed a notable decrease in tumor necrosis factor-alpha (TNF-α) levels, indicating potential utility in treating inflammatory diseases. The study highlights the importance of further exploring the pharmacodynamics of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide for therapeutic applications . -

Field Trials for Herbicidal Efficacy

Initial field trials conducted with similar pyridine-based herbicides demonstrated effective weed control without significant phytotoxicity to crops. These results prompt further research into optimizing formulations that include 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide for agricultural use, focusing on dosage and application methods to maximize efficacy while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Molecular Structure and Substituent Analysis

The compound’s structural analogs, as cataloged in , share a pyridine backbone but differ in substituents and functional groups. A comparative analysis is provided below:

| Catalog Number | Compound Name | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 130179 | 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide | C₁₀H₁₀ClF₃N₂OS | 298.72 | 6-Cl, 4-CF₃, 2-S-CH₂-C(O)-NHEt |

| 130180 | N'-[2-(6-Chloro-4-trifluoromethyl-pyridin-2-yl-sulfanyl)-acetyl]-hydrazinecarboxylic acid ethyl ester | C₁₁H₁₁ClF₃N₃O₃S | 357.74 | 6-Cl, 4-CF₃, 2-S-CH₂-C(O)-NH-NH-C(O)-OEt |

| 130181 | N-Benzyl-2-(6-morpholin-4-yl-4-trifluoromethyl-pyridin-2-ylsulfanyl)-acetamide | C₁₉H₂₀F₃N₃O₂S | 411.45 | 6-morpholin-4-yl, 4-CF₃, 2-S-CH₂-C(O)-NH-Bn |

Key Observations :

- Substituent Effects: The chloro (Cl) and trifluoromethyl (CF₃) groups in 130179 are electron-withdrawing, enhancing the pyridine ring’s electrophilicity and metabolic stability. The N-ethyl-acetamide moiety in 130179 differs from the hydrazinecarboxylic acid ethyl ester in 130180, which may confer distinct hydrolysis kinetics and bioavailability.

- Hydrogen Bonding and Crystallography: The compound in , N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide (CCDC 1047552), features amino (-NH₂) and cyano (-CN) substituents, enabling extensive hydrogen-bonding networks. In contrast, 130179 lacks these groups but retains the thioether (-S-) linker, which may contribute to hydrophobic interactions .

Structural Elucidation Techniques

The absence of amino/cyano groups in 130179 may result in simpler hydrogen-bonding patterns compared to ’s compound, impacting crystallization behavior .

Biological Activity

2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide, known by its chemical structure and CAS number 1204235-16-4, has garnered attention in pharmacological research due to its potential biological activities. This compound is a derivative of pyridine and has been investigated for its effects on various biological targets, including its role as an inhibitor of topoisomerase enzymes, which are crucial in DNA replication and transcription.

- Molecular Formula : C11H12ClF3N2OS

- Molecular Weight : 304.74 g/mol

- Chemical Structure :

The biological activity of this compound is primarily attributed to its inhibitory effects on topoisomerase II enzymes. Topoisomerases are essential for managing DNA topology during replication and transcription. Inhibition of these enzymes can lead to apoptosis in cancer cells, making this compound a candidate for anti-cancer therapies.

Inhibition of Topoisomerase II

Research indicates that derivatives of compounds similar to 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide exhibit potent inhibition of topoisomerase IIα and IIβ. This inhibition is critical as it can lead to the disruption of cancer cell proliferation.

| Compound | Topo II Inhibition | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| T60 | Yes | PCa Cells | 20 |

| T638 | Yes | PCa Cells | 15 |

| 2-(6-Chloro... | Yes | MGC-803 | 10 |

Anticancer Activity

In vitro studies have shown that the compound induces G2/M cell cycle arrest and promotes apoptosis in various cancer cell lines, including MGC-803 (gastric cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.

Cytotoxicity

The cytotoxic effects of this compound were measured against several human cancer cell lines, demonstrating significant activity with low toxicity to normal cell lines.

| Cell Line | IC50 (µM) | Toxicity Level |

|---|---|---|

| MGC-803 | 10 | Low |

| HeLa | 15 | Low |

| L929 (normal) | >50 | Very Low |

Case Studies

-

Study on Prostate Cancer Cells :

A study conducted by Matias-Barrios et al. demonstrated that derivatives similar to this compound inhibited androgen receptor activity, which is crucial for prostate cancer progression. The study highlighted the dual inhibitory action on both TopoII and androgen receptor pathways. -

Gastric Cancer Research :

Another investigation focused on the effects of this compound on gastric cancer cells (MGC-803). It was found that treatment with the compound led to significant apoptosis and reduced cell viability, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-Chloro-4-trifluoromethyl-pyridin-2-ylsulfanyl)-N-ethyl-acetamide, and how can reaction conditions be standardized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-mercapto-6-chloro-4-trifluoromethylpyridine and 2-chloro-N-ethylacetamide. Key parameters include refluxing in ethanol (40–80°C, 6–12 hours) and maintaining a 1:1 molar ratio of reactants. Purification via recrystallization from chloroform/acetone (1:5 v/v) yields single crystals suitable for X-ray analysis . Solvent choice and temperature control are critical to avoid side reactions (e.g., oxidation of the sulfanyl group).

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography : Resolves bond lengths (e.g., C–S bond: ~1.78 Å) and dihedral angles between pyridine and acetamide moieties .

- NMR spectroscopy : NMR detects ethyl group protons (δ ~1.2–1.4 ppm for CH, δ ~3.3–3.5 ppm for CH) and aromatic protons (δ ~7.5–8.5 ppm) .

- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 341.03) .

Q. What protocols ensure high purity for research-grade material?

- Methodological Answer :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; purity >95% is achievable with a retention time of ~8.2 minutes .

- Elemental analysis : Validate C, H, N, S, and Cl content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

- Methodological Answer :

- Substituent variation : Replace the trifluoromethyl group with –CFH or –CN to assess hydrophobicity/electronic effects on target binding .

- In vitro assays : Test inhibition of kinases (e.g., EGFR) using fluorescence polarization assays; IC values can be compared to derivatives lacking the sulfanyl group .

- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets, prioritizing residues like Lys721 and Thr766 in EGFR .

Q. What experimental strategies address contradictions in reported biological activity data across similar acetamide derivatives?

- Methodological Answer :

- Controlled comparative assays : Test all compounds under identical conditions (e.g., 10 µM concentration, 24-hour incubation in HeLa cells) to minimize variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to published IC datasets, adjusting for differences in assay protocols .

- Proteomics profiling : Identify off-target interactions via affinity purification-mass spectrometry to explain divergent activities .

Q. How can metabolic stability and environmental fate be evaluated for this compound?

- Methodological Answer :

- In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH; monitor degradation via LC-MS/MS. Half-life (t) <30 minutes suggests rapid hepatic clearance .

- Environmental persistence : Use OECD 307 guidelines to study soil biodegradation; quantify residual compound via GC-ECD after 28 days .

Q. What computational methods predict physicochemical properties critical for drug-likeness?

- Methodological Answer :

- LogP calculation : Use MarvinSketch (ChemAxon) or Molinspiration; predicted LogP = 2.8 indicates moderate lipophilicity .

- Solubility prediction : Employ Abraham solvation parameters; aqueous solubility ≈ 0.1 mg/mL at pH 7.4 .

- ADMET modeling : SwissADME or ADMETLab 2.0 assess blood-brain barrier penetration (low) and CYP450 inhibition risks .

Key Challenges and Future Directions

- Synthetic scalability : Optimize catalytic systems (e.g., Pd/C) for large-scale production without column chromatography .

- Target identification : Use CRISPR-Cas9 screens to map genetic vulnerabilities linked to compound efficacy .

- Toxicology : Conduct zebrafish embryo assays (OECD 236) to evaluate developmental toxicity at 1–100 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.